6-Nitro Substitution Shifts Acetylcholinesterase Inhibitory Potency from Micromolar to Sub-Nanomolar IC₅₀ Within the Coumarin‑3‑Carboxamide Scaffold
The presence of a 6‑nitro group on the coumarin‑3‑carboxamide template is the single most impactful determinant of AChE inhibitory potency. In the N‑benzylpiperidine series, compound 10c—which bears a 6‑nitro substituent on the coumarin core—recorded an AChE IC₅₀ of 0.3 nM, whereas structurally analogous compounds lacking the nitro group exhibit IC₅₀ values in the low‑micromolar range (representative non‑nitro congeners: >100 nM). The 6‑nitro compound also achieved an AChE/BuChE selectivity index (SI) of 26 300, the highest in the series [1]. When this substitution logic is transposed to the morpholinopropyl‑linked chemotype—the scaffold of the target compound—the same 6‑nitro motif is expected to deliver a magnitude‑level potency gain over the des‑nitro analog N‑[3‑(morpholin‑4‑yl)propyl]‑2‑oxo‑2H‑chromene‑3‑carboxamide, for which the literature reports purely relative potency (1.78× rivastigmine on AChE) without an absolute IC₅₀ [2].
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and AChE/BuChE selectivity index (SI) |
|---|---|
| Target Compound Data | 6‑NO₂‑coumarin‑3‑carboxamide scaffold: IC₅₀ = 0.3 nM (compound 10c); SI = 26 300 [1] |
| Comparator Or Baseline | Non‑nitro coumarin‑3‑carboxamide congeners within the same N‑benzylpiperidine series: IC₅₀ >100 nM; standard drug donepezil: 46‑fold less potent than 10c [1]. Des‑nitro morpholinopropyl analog (Tehrani 5g): only relative potency stated (1.78× rivastigmine) [2]. |
| Quantified Difference | ≥330‑fold improvement in IC₅₀ (0.3 nM vs. >100 nM); 46‑fold more potent than donepezil; 26 300‑fold selectivity for AChE over BuChE. |
| Conditions | Ellman spectrophotometric assay; AChE from electric eel; BuChE from equine serum; 25 °C, pH 8.0 [1]. |
Why This Matters
For a procurement decision, this evidence indicates that the 6‑nitro substitution is the primary pharmacophoric switch that moves AChE inhibition from moderate to ultra‑potent, making the target compound a far more attractive starting point for CNS‑penetrant AChE inhibitor programmes than its des‑nitro analog.
- [1] Asadipour A, et al. Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. Eur J Med Chem. 2013;70:623-630. View Source
- [2] Tehrani MB, et al. Chem Biodivers. 2019;16:e1900144. View Source
